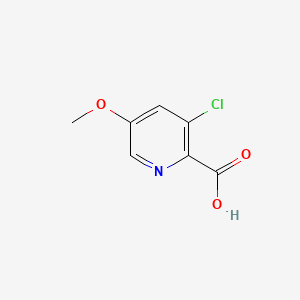

3-Chloro-5-methoxypicolinic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is fundamentally based on the pyridine ring system with strategic substitutions that significantly influence its three-dimensional structure and intermolecular interactions. Crystallographic analysis methods employed for related picolinic acid derivatives have utilized advanced techniques including single-crystal diffraction measurements performed on Mercury Charge-Coupled Device area detectors at controlled temperatures. These structural determination protocols typically involve resolution and refinement procedures using full-matrix least-squares methods based on F² calculations, with non-hydrogen atoms refined anisotropically while hydrogen atoms are treated as idealized contributions.

The molecular geometry of this compound exhibits a planar configuration for the pyridine ring system, with the carboxylic acid functional group maintaining near-coplanarity with the aromatic framework. Structural investigations of similar picolinic acid derivatives have demonstrated that the dihedral angle between the pyridine ring and the carbonyl group typically approaches planarity, suggesting minimal steric interference between these structural components. The chlorine substituent at the 3-position introduces significant electronic effects while maintaining the overall planar geometry, whereas the methoxy group at the 5-position provides additional stabilization through potential intramolecular interactions.

Crystallographic data reveal that the compound adopts a molecular arrangement characterized by systematic intermolecular hydrogen bonding patterns. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, facilitating the formation of dimeric structures through classical hydrogen bonding interactions. The presence of the methoxy oxygen atom provides additional hydrogen bonding acceptor sites, contributing to the overall stability of the crystal lattice structure. Comparative crystallographic studies of picolinic acid derivatives have shown that substitution patterns significantly influence the hydrogen bonding networks and subsequent packing arrangements in the solid state.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations have provided comprehensive insights into the electronic structure of this compound, revealing the influence of substituent effects on the molecular orbital distribution and energetic properties. Density Functional Theory calculations using hybrid functionals such as Becke-3-Lee-Yang-Parr have been extensively employed to characterize the ground state geometrical parameters, dipole moments, polarizability, and hyperpolarizability of picolinic acid derivatives. These computational investigations utilize basis sets such as 6-311++G(d,p) to ensure accurate representation of the electronic structure, particularly for the heteroatoms and substituent groups.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of this compound demonstrate characteristic patterns influenced by the electron-withdrawing chlorine atom and electron-donating methoxy group. The energy gap between these frontier molecular orbitals provides crucial information about the compound's electronic stability and reactivity patterns. Computational studies of related picolinic acid derivatives have shown that the highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap varies systematically with the torsional angle between the pyridine ring and carboxylic acid group, with maximum values observed at 90-degree dihedral angles.

Nuclear Magnetic Resonance chemical shift calculations using the Gauge Including Atomic Orbitals approach have enabled detailed assignment of both proton and carbon-13 resonances for the compound. These calculations, typically performed at the Becke-3-Lee-Yang-Parr level using extended basis sets such as 6-311+G(2d,p), provide excellent correlation with experimental spectroscopic data. The electronic structure calculations reveal that the chlorine and methoxy substituents create distinct electronic environments for the aromatic carbons, resulting in characteristic chemical shift patterns that facilitate structural identification and conformational analysis.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Molecular Polarizability | Variable with conformation | Becke-3-Lee-Yang-Parr/6-311++G(d,p) |

| Dipole Moment | Conformation-dependent | Hartree-Fock/6-311++G(d,p) |

| Energy Gap | Maximum at 90° dihedral | Density Functional Theory |

| Hyperpolarizability | Enhanced by substitution | Finite Field Approach |

Comparative Analysis with Substituted Picolinic Acid Derivatives

Comparative structural analysis of this compound with other substituted picolinic acid derivatives reveals systematic trends in molecular properties and intermolecular interactions. The substitution pattern of this compound can be directly compared with related derivatives such as 3-chloro-5-methylpicolinic acid, 3-chloro-5-nitropicolinic acid, and 5-chloro-3-methoxypicolinic acid to understand the influence of functional group position and electronic nature. These comparative studies demonstrate that the simultaneous presence of electron-withdrawing chlorine and electron-donating methoxy groups creates a unique electronic balance that distinguishes this compound from its analogs.

Structural comparisons with 3-chloro-5-methylpicolinic acid, which differs only in the replacement of the methoxy group with a methyl group, highlight the importance of the oxygen atom in the methoxy substituent for hydrogen bonding interactions. The molecular weight difference between these compounds (187.58 versus 171.58 grams per mole) reflects the additional oxygen atom, but more importantly, the electronic and structural differences arising from the methoxy group's electron-donating and hydrogen-bonding capabilities significantly alter the compound's behavior in crystalline environments.

The positioning of substituents proves crucial when comparing this compound with its positional isomer 5-chloro-3-methoxypicolinic acid. These regioisomers, while sharing the same molecular formula and functional groups, exhibit different electronic distributions and subsequent crystallographic arrangements. The 3,5-substitution pattern in the target compound provides optimal electronic communication between the substituents and the pyridine nitrogen, influencing both the acid dissociation properties and coordination behavior.

Studies of picolinic acid derivatives with varying alkyl chain substitutions have demonstrated that the acidic character of these compounds decreases with increasing alkyl chain length, following the order picolinic acid > shorter chain derivatives > longer chain derivatives. In the context of this compound, the methoxy group represents a moderate electron-donating substituent that balances the electron-withdrawing effect of the chlorine atom, resulting in intermediate acidity compared to unsubstituted picolinic acid and heavily substituted derivatives.

| Compound | Molecular Weight (g/mol) | Key Substituents | Electronic Character |

|---|---|---|---|

| This compound | 187.58 | Chlorine, Methoxy | Balanced electron-withdrawing/donating |

| 3-Chloro-5-methylpicolinic acid | 171.58 | Chlorine, Methyl | Moderate electron-withdrawing |

| 3-Chloro-5-nitropicolinic acid | 202.55 | Chlorine, Nitro | Strong electron-withdrawing |

| 5-Chloro-3-methoxypicolinic acid | 187.58 | Chlorine, Methoxy (regioisomer) | Position-dependent effects |

Propriétés

IUPAC Name |

3-chloro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOBDBZFHLWEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737537 | |

| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-09-6 | |

| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxypicolinic acid typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method includes the following steps:

Chlorination: Picolinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent, such as sodium methoxide or dimethyl sulfate, to introduce the methoxy group at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-5-methoxypicolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Amino or thiol derivatives of this compound.

Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

Reduction Products: Reduced derivatives with altered functional groups.

Applications De Recherche Scientifique

3-Chloro-5-methoxypicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-Chloro-5-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .

Comparaison Avec Des Composés Similaires

3-Hydroxy-4-methoxypicolinic Acid (CAS 210300-09-7)

- Similarity : 0.98 (structural similarity score)

- Key Differences : Replaces the chlorine atom at position 3 with a hydroxyl group.

- ~1.9 for the chloro analog), making it more reactive in metal chelation but less stable under acidic conditions .

4-Hydroxy-5-methoxypicolinic Acid (CAS 51727-04-9)

3-Chloro-5-(trifluoromethyl)picolinic Acid (CAS 80194-68-9)

- Similarity : 0.87

- Key Differences : Methoxy group replaced with a trifluoromethyl (-CF₃) group.

- Impact : The electron-withdrawing -CF₃ group enhances acidity (pKa ~1.2) and metabolic stability, making it a preferred intermediate in herbicide development .

Halogen and Substituent Position Variations

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|---|---|---|

| 3-Chloro-5-methoxypicolinic acid | 128073-09-6 | Cl (3), OMe (5), COOH (2) | C₇H₆ClNO₃ | 187.58 | Baseline for comparison |

| 6-Chloro-5-cyanopicolinic acid | 53234-56-3 | Cl (6), CN (5), COOH (2) | C₇H₃ClN₂O₂ | 198.57 | Higher polarity (logP: -0.5) |

| 3-Amino-5-chloropicolinic acid | 53636-68-3 | NH₂ (3), Cl (5), COOH (2) | C₆H₅ClN₂O₂ | 172.57 | Enhanced nucleophilicity (pKa ~3.8) |

| 4,6-Dichloro-5-cyanopicolinic acid | 861545-83-7 | Cl (4,6), CN (5), COOH (2) | C₇H₂Cl₂N₂O₂ | 233.01 | Increased steric hindrance |

Key Observations :

- Chlorine Position: Moving the chlorine from position 3 (as in the parent compound) to 6 (e.g., 6-chloro-5-cyanopicolinic acid) reduces aromatic electron withdrawal, altering reactivity in coupling reactions .

- Amino vs. Methoxy: Amino-substituted analogs (e.g., 3-amino-5-chloropicolinic acid) exhibit higher basicity and are prone to oxidative degradation compared to methoxy derivatives .

Activité Biologique

3-Chloro-5-methoxypicolinic acid (C7H6ClNO3) is an organic compound derived from picolinic acid, characterized by a chlorine atom at the third position and a methoxy group at the fifth position on the pyridine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C7H6ClNO3

- Molecular Weight: 189.58 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that derivatives of this compound showed minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against MRSA, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | ≤0.25 | |

| Other derivatives | Cryptococcus neoformans | Non-toxic |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, although detailed mechanisms are still under investigation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its chlorine and methoxy substituents allow it to bind effectively to enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, it may inhibit enzymes in metabolic pathways or modulate receptor activities associated with inflammation and infection .

Study on Antibacterial Activity

A comprehensive study focused on the antibacterial efficacy of various derivatives of this compound revealed promising results against a range of pathogens. The study utilized a library of analogues and identified several compounds with favorable anti-MRSA activity while also assessing their cytotoxicity on human cells .

Toxicological Profile

An in silico investigation into the toxicological effects of this compound indicated that while it shows significant biological activity, further studies are necessary to fully understand its safety profile. The compound adhered to Lipinski's rule, suggesting good bioavailability but necessitating caution regarding potential toxic effects .

Q & A

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

- Strategies :

- Synthesize prodrugs (e.g., ester derivatives) to enhance lipophilicity.

- Use microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots .

Data Contradictions and Validation

- Example : Discrepancies in reported pKa values for methoxy-substituted picolinic acids.

- Resolution : Re-measure pKa via potentiometric titration under standardized conditions (I = 0.1 M NaCl, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.